molecular formula C10H14ClN5O5 B8004903 2-Chloroadenosine Hemidydrate

2-Chloroadenosine Hemidydrate

Cat. No.: B8004903
M. Wt: 319.70 g/mol
InChI Key: CSVJEVDOHIWPDO-GWTDSMLYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroadenosine Hemidydrate can be synthesized through the chlorination of adenosine. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride in the presence of a suitable solvent like dimethylformamide or acetonitrile . The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the adenosine molecule.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloroadenosine Hemidydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted adenosine derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of 2-Chloroadenosine.

    Hydrolysis: Adenosine and hydrochloric acid.

Scientific Research Applications

2-Chloroadenosine Hemidydrate has several scientific research applications:

Mechanism of Action

2-Chloroadenosine Hemidydrate exerts its effects primarily through its interaction with adenosine receptors. It acts as an agonist at these receptors, mimicking the effects of adenosine. The compound is not hydrolyzed by adenosine deaminase, leading to prolonged activation of adenosine receptors . This activation can result in various physiological responses, including modulation of neurotransmitter release, vasodilation, and induction of apoptosis in certain cell types .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4.H2O/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t3-,5-,6-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVJEVDOHIWPDO-GWTDSMLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-94-4
Record name Adenosine, 2-chloro-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81012-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroadenosine hemihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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